molecular formula C20H20ClN3O3 B7719162 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

Cat. No. B7719162
M. Wt: 385.8 g/mol
InChI Key: NSIJIBGZPMSFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of cannabinoids.

Mechanism of Action

CB-13 acts as a potent agonist of cannabinoid receptors and can modulate their activity. It has been found to have a higher affinity for CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. CB-13 can also activate CB1 receptors, which are primarily expressed in the brain and central nervous system.
Biochemical and Physiological Effects:
CB-13 has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CB-13 has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CB-13 in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise and targeted studies of the effects of cannabinoid receptor activation. However, one of the limitations of using CB-13 is its potential for off-target effects and toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for research on CB-13. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, chronic pain, and inflammation. Additionally, further studies are needed to fully understand the mechanisms of action of CB-13 and its potential for off-target effects and toxicity. Overall, CB-13 has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

The synthesis of CB-13 involves the reaction of 4-chlorobenzyl chloride with ethyl 4-aminobutanoate to form 4-(4-chlorophenyl)butan-1-amine. This intermediate is then reacted with 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product, CB-13.

Scientific Research Applications

CB-13 has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to exhibit a high affinity for cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, mood, appetite, and memory.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-17-12-10-16(11-13-17)22-18(25)4-3-5-19-23-20(24-27-19)14-6-8-15(21)9-7-14/h6-13H,2-5H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIJIBGZPMSFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide

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